molecular formula C9H19NO B13125809 Ethylheptanimidate

Ethylheptanimidate

Cat. No.: B13125809
M. Wt: 157.25 g/mol
InChI Key: DODZYDSGEQRTNO-UHFFFAOYSA-N
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Description

Ethylheptanimidate (IUPAC name: ethyl heptanimidate) is an imidate ester derived from heptanimidic acid, where the hydroxyl group of the imidic acid is replaced by an ethyl ester moiety. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol (calculated using atomic weights: C=12, H=1, N=14, O=16). Imidates, such as this compound, are characterized by their R-O-C(=NH)-R' structure, where the ethyl group (R) and heptyl chain (R') influence physicochemical properties and reactivity. These compounds are often used as intermediates in organic synthesis, particularly in the formation of amidines or as ligands in coordination chemistry .

Properties

IUPAC Name

ethyl heptanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-5-6-7-8-9(10)11-4-2/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODZYDSGEQRTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylheptanimidate can be synthesized through several methods, with the most common being the Pinner reaction. This involves the acid-catalyzed alcoholysis of a nitrile. The general reaction scheme is as follows: [ \text{R-CN} + \text{HCl} + \text{EtOH} \rightarrow \text{R-C(=NH)OEt} ] In this reaction, a nitrile (R-CN) reacts with hydrochloric acid (HCl) and ethanol (EtOH) to form the corresponding imidate.

Industrial Production Methods: Industrial production of this compound typically involves the same Pinner reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Ethylheptanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imidates depending on the nucleophile used.

Scientific Research Applications

Ethylheptanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for bioactive molecules that can be used in drug discovery and development.

    Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethylheptanimidate involves its reactivity as both an electrophile and a nucleophile. This dual reactivity allows it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the context in which it is used. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Trends :

  • Boiling point : Increases with molecular weight and alkyl chain length (e.g., propylheptanimidate > this compound) due to stronger van der Waals forces.
  • Water solubility : Decreases with longer/hydrophobic chains (e.g., mthis compound > this compound).
  • LogP : Higher for bulkier esters (propyl > ethyl > methyl) .

Research Findings and Pharmacological Considerations

While specific pharmacological data for this compound is scarce, imidates are explored for:

  • Antimicrobial activity : Longer alkyl chains (e.g., heptyl) may improve membrane penetration in bacteria.
  • Drug delivery : Ethyl esters are often used as prodrugs due to hydrolytic stability in vivo.

Comparative studies suggest that ethylhexanimidate exhibits faster hydrolysis rates than this compound, attributed to reduced steric effects in shorter chains .

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